3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C24H29N5O2S2 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H29N5O2S2/c1-3-26-10-12-27(13-11-26)21-18(22(30)28-15-16(2)8-9-20(28)25-21)14-19-23(31)29(24(32)33-19)17-6-4-5-7-17/h8-9,14-15,17H,3-7,10-13H2,1-2H3/b19-14- |
InChI Key |
PIMIRSJBFHZNCN-RGEXLXHISA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCC5 |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Thermal Cyclization of Isopropylidene Malonates
Halogenated pyrido[1,2-a]pyrimidin-4-ones are synthesized via thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. For non-halogenated derivatives like the target compound, this method is adapted by substituting halogenated precursors with methyl-substituted analogs. The reaction proceeds at 120–140°C under inert atmosphere, yielding the bicyclic core in 65–75% efficiency.
Microwave-Assisted Cyclocondensation
Modern protocols employ microwave irradiation to accelerate the cyclocondensation of 2-aminopyridines with β-ketoesters. For example, reacting 2-amino-7-methylpyridine with ethyl acetoacetate at 150°C for 20 minutes under microwave conditions produces the 7-methyl-substituted core with 80% yield. This method reduces side-product formation compared to traditional heating.
Formation of the Thiazolidinone Moiety
The thiazolidinone ring is constructed via a stereoselective Knoevenagel condensation.
Synthesis of the Thiazolidinone Precursor
3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is prepared by cyclocondensation of cyclopentylamine with carbon disulfide and ethyl chloroacetate in ethanol. The reaction is stirred at 60°C for 8 hours, yielding the thiazolidinone in 70% yield.
Knoevenagel Condensation
The 2-(4-ethylpiperazin-1-yl)-7-methylpyrido[1,2-a]pyrimidin-4-one reacts with the thiazolidinone precursor in acetic acid under reflux (120°C) for 24 hours. The Z-configuration is favored by steric hindrance from the cyclopentyl group, achieving a Z:E ratio of 9:1. The crude product is purified via recrystallization from ethanol/water (3:1), yielding 68% of the desired Z-isomer.
Purification and Characterization
Chromatographic Purification
| Step | Method | Solvent System | Purity Post-Purification |
|---|---|---|---|
| Core intermediate | Column chromatography | Ethyl acetate/hexane (1:1) | 95% |
| Piperazine substitution | Column chromatography | Ethyl acetate/methanol (9:1) | 98% |
| Final compound | Preparative HPLC | Acetonitrile/water (70:30) | 99.5% |
Spectroscopic Characterization
-
1H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine H), 7.89 (d, J = 8.5 Hz, 1H, pyridine H), 6.95 (s, 1H, CH=C), 4.12–4.08 (m, 2H, piperazine CH2), 3.72 (s, 3H, N-CH3), 2.51–2.45 (m, 6H, cyclopentyl H).
-
HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
Optimization Strategies and Challenges
Stereochemical Control
Maintaining the Z-configuration during Knoevenagel condensation requires strict temperature control. Exceeding 130°C promotes isomerization to the E-form, reducing yield by 40%. Catalytic amounts of piperidine (0.1 eq) enhance stereoselectivity by stabilizing the transition state.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring may be susceptible to oxidation under certain conditions.
Reduction: The carbonyl groups in the structure can be reduced to alcohols.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Recent studies have indicated that compounds with similar structures exhibit significant biological activities, including:
1. Antimicrobial Activity:
- Compounds derived from thiazolidinones have shown promising antibacterial properties against multi-drug resistant bacterial strains. For instance, derivatives of thiazoles and thiazolopyrimidines have been evaluated for their antimicrobial efficacy, demonstrating moderate to strong activity against various pathogens such as E. coli and S. aureus .
2. Antifungal Activity:
- The thiazolidinone derivatives have also been tested for antifungal activity against species like Candida, showcasing their potential as antifungal agents .
3. Antitumor Potential:
- Some derivatives have been investigated for their anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell cycle regulation .
Case Studies
Several studies highlight the applications and effectiveness of similar compounds:
Case Study 1: Antimicrobial Screening
- A study synthesized various thiazolopyrimidine derivatives and evaluated their antimicrobial properties. Compounds exhibited varying degrees of inhibition against bacterial strains, with some showing MIC values comparable to standard antibiotics .
Case Study 2: Antitumor Activity
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolidinone Moiety
The thiazolidinone ring is a common feature in bioactive molecules. Key analogs include:
*Theoretical calculations based on substituent contributions.
Piperazine Substituent Modifications
Piperazine derivatives are pivotal for pharmacokinetic optimization:
Core Structure Variations
Pyrido[1,2-a]pyrimidin-4-one vs. related heterocycles:
Theoretical Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | Compound | 4-Methylpiperazine Analog () |
|---|---|---|---|
| Molecular Weight (g/mol) | 506.68* | 473.58 | 377.40 |
| logP (Predicted) | 3.2 | 1.8 | 2.5 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 8 | 9 | 6 |
*Calculated using fragment-based methods.
- The target compound’s higher logP suggests superior tissue penetration but may necessitate formulation adjustments for solubility.
- The 4-ethylpiperazine group balances basicity (pKa ~7.5*) and solubility, whereas hydroxyethyl derivatives () favor renal excretion .
Biological Activity
The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates multiple pharmacophoric elements, including thiazolidine, imidazole, and pyridopyrimidine structures. This unique composition suggests a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in critical cellular signaling pathways. The thiazolidine moiety is known for its role in metabolic regulation, while the pyridopyrimidine structure is often associated with anticancer properties.
Biological Activity Overview
The compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolidine compounds possess significant antibacterial properties. For instance, similar compounds have shown superior potency against resistant bacterial strains compared to traditional antibiotics like ampicillin .
- Aldose Reductase Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. In vitro studies have demonstrated that certain derivatives exhibit submicromolar IC50 values against aldose reductase, indicating potent inhibitory activity .
- Anticancer Potential : The pyridopyrimidine component has been linked to anticancer activity through mechanisms involving the inhibition of tumor cell proliferation and induction of apoptosis. Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets .
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds:
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the thiazolidine and pyridopyrimidine components can significantly influence biological activity. For example, the introduction of specific substituents on the imidazole ring or alterations in the cyclopentyl group can enhance binding affinity and selectivity towards targeted enzymes or receptors.
Comparison with Similar Compounds
The compound can be compared with other classes of biologically active molecules:
| Compound Class | Activity |
|---|---|
| Thiazolidinediones | Antidiabetic properties |
| Imidazole Derivatives | Antifungal medications |
| Pyridopyrimidines | Anticancer activity |
The unique combination of these moieties within a single molecule may confer a broader spectrum of therapeutic applications compared to individual components.
Q & A
[Basic] What are the optimal synthetic routes and conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including thiazolidinone ring formation and pyridopyrimidine moiety condensation. Key steps:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility and reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate condensation reactions .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity .
Methodological Tip : Monitor reaction progress via TLC and optimize temperature (60–80°C) to enhance yield (typically 50–70%) .
[Basic] Which analytical techniques validate structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm Z-configuration of the methylidene group and cyclopentyl/piperazine substituents .
- IR Spectroscopy : Detect thioxo (C=S) and carbonyl (C=O) stretches (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) .
- HPLC/LC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
[Advanced] How to design experiments to evaluate its antimicrobial or anticancer activity?
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains or MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include positive controls (e.g., doxorubicin for cancer) and vehicle-treated cells .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .
[Advanced] How to resolve contradictions in reported biological activity data?
- Assay variability : Standardize protocols (e.g., incubation time, cell density) across labs .
- Compound stability : Verify integrity via HPLC after storage and during assays .
- Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and broth dilution methods .
[Advanced] What methodologies identify its molecular targets and mechanisms?
- Surface Plasmon Resonance (SPR) : Screen interactions with kinases or receptors (e.g., EGFR, PI3K) .
- Pull-down assays : Use biotinylated derivatives to isolate binding proteins from cell lysates .
- Computational docking : AutoDock Vina predicts binding modes to targets like tubulin or DNA topoisomerases .
[Advanced] How to investigate structure-activity relationships (SAR) for this compound?
- Synthesize derivatives : Modify cyclopentyl (e.g., replace with isopropyl) or piperazine groups (e.g., substitute ethyl with methyl) .
- Bioactivity testing : Compare IC₅₀ values of analogs to identify critical substituents .
- QSAR models : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with activity .
[Advanced] What challenges arise in X-ray crystallography for structural determination?
- Crystal growth : Optimize solvent (e.g., DMF/water) and slow evaporation to obtain diffraction-quality crystals .
- Data collection : Use synchrotron radiation for high-resolution (<1.5 Å) data, critical for resolving thioxo groups .
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry via R-factors (<0.05) .
[Advanced] How to assess pharmacokinetic properties in preclinical studies?
- In vitro metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- In vivo PK in rodents : Administer IV/orally (10 mg/kg) and collect blood samples for bioavailability calculations .
[Advanced] What strategies evaluate in vivo efficacy and toxicity?
- Xenograft models : Implant cancer cells (e.g., HCT-116) in mice and monitor tumor volume post-treatment (25 mg/kg, daily) .
- Toxicity screening : Measure serum ALT/AST (liver function) and creatinine (kidney function) .
- Histopathology : Examine organ tissues (liver, heart) for lesions or inflammation .
[Advanced] How do computational methods elucidate its mechanism of action?
- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) using GROMACS to assess target interactions .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors) for activity .
- Network pharmacology : Map compound-target-disease pathways using STRING or KEGG databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
